

Application Notes & Protocols: Establishing and Characterizing Entrectinib-Resistant Cell Line Models

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Compound of Interest		
Compound Name:	Eratrectinib	
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Introduction

Entrectinib (Rozlytrek®) is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are encoded by the neurotrophic tyrosine receptor kinase (NTRK1/2/3), ROS1, and ALK genes, respectively.[1] It is approved for the treatment of patients with solid tumors that have an NTRK gene fusion and for patients with metastatic ROS1-positive non-small cell lung cancer (NSCLC).[1][2] While entrectinib demonstrates significant clinical efficacy, the development of acquired resistance is a major clinical challenge that ultimately limits its long-term benefit.[3][4]

Understanding the molecular mechanisms that drive entrectinib resistance is crucial for developing next-generation inhibitors and rational combination therapies. In vitro models, specifically entrectinib-resistant cancer cell lines, are indispensable tools for this research. These models allow for the detailed investigation of resistance mechanisms, the screening of novel therapeutic agents, and the validation of strategies to overcome resistance.

This document provides detailed protocols for the establishment of entrectinib-resistant cell lines via chronic drug exposure and for the subsequent characterization of their resistance phenotype and underlying molecular mechanisms.



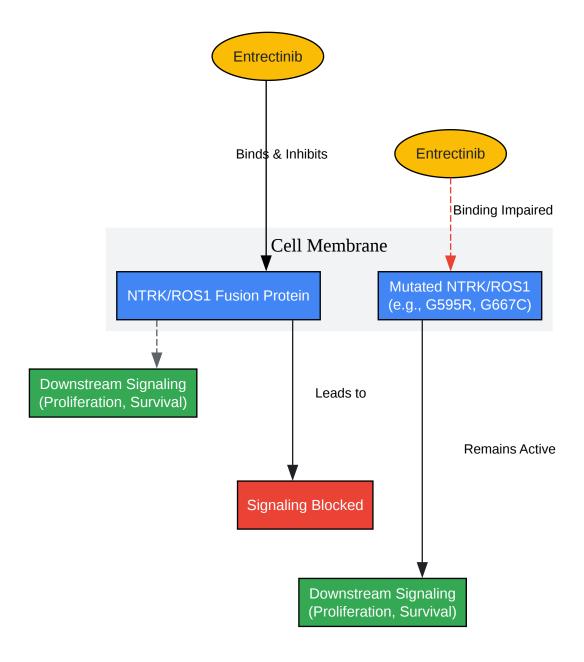
Mechanisms of Acquired Entrectinib Resistance

Acquired resistance to entrectinib can be broadly categorized into two main types: on-target alterations and the activation of bypass signaling pathways.

- On-Target Resistance: This involves the acquisition of secondary mutations within the kinase domain of the target protein (e.g., NTRK1, ROS1), which prevents effective binding of entrectinib.[4][5] Common mutations include the G595R and G667C in NTRK1 and G623R in NTRK3.[4][6][7]
- Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for the inhibited TRK/ROS1/ALK signaling.[8][9] Key bypass pathways identified in entrectinib resistance include:
 - RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway, often through mutations like KRAS G12C, can sustain downstream signaling despite entrectinib treatment.[3][10]
 - PI3K-AKT Pathway: Upregulation of PI3K/AKT signaling is another common bypass mechanism.[8]
 - MET Amplification: Amplification of the MET gene can lead to MET-driven activation of downstream pathways, conferring resistance.[9][11]
 - IGF1R Signaling: Increased phosphorylation and activation of the Insulin-like Growth
 Factor 1 Receptor (IGF1R) pathway has also been implicated.[8]

Below are diagrams illustrating these resistance mechanisms.

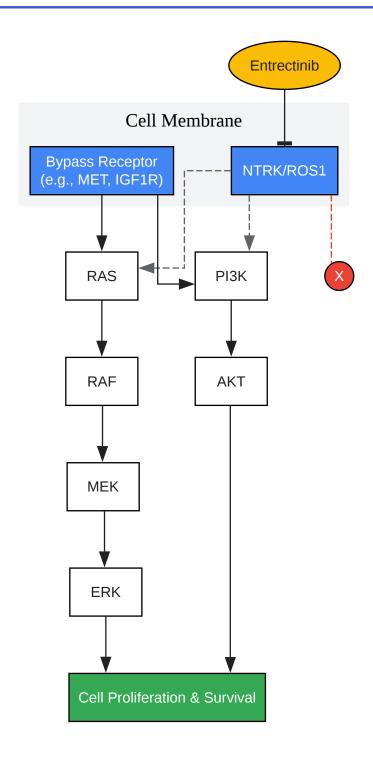




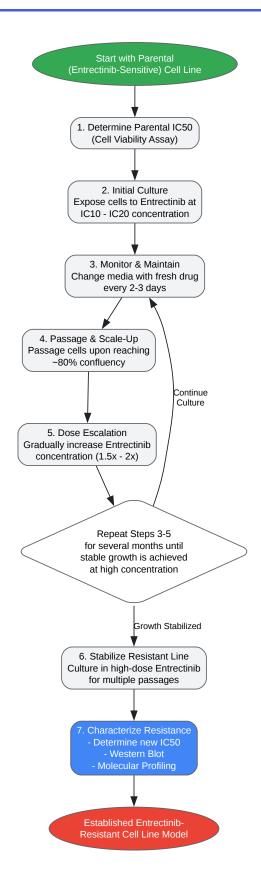
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Caption: On-target resistance via kinase domain mutations.









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